Product packaging for 6-Nitro-2-phenyl-1,3-benzoxazole(Cat. No.:CAS No. 3164-28-1)

6-Nitro-2-phenyl-1,3-benzoxazole

Cat. No.: B2766107
CAS No.: 3164-28-1
M. Wt: 240.218
InChI Key: AYJKXHHUESVOBM-UHFFFAOYSA-N
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Description

6-Nitro-2-phenyl-1,3-benzoxazole (CAS 3164-28-1) is a chemical compound with the molecular formula C13H8N2O3 and a molecular weight of 240.21 g/mol . It belongs to the benzoxazole class of heterocyclic compounds, which are structures of high interest in medicinal and organic chemistry due to their diverse biological activities and applications in material science . Benzimidazole, benzoxazole, and benzothiazole derivatives are recognized for a broad spectrum of pharmacological properties, which researchers explore for potential use as antimicrobial, antiviral, anti-inflammatory, and antitumor agents . The presence of both a nitro group and a phenyl substitution on the benzoxazole core makes this compound a valuable intermediate or building block in organic synthesis and drug discovery projects . It can be utilized in the development of novel therapeutic agents and in the synthesis of more complex polyheterocyclic systems . This product is intended for research purposes in a controlled laboratory environment and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O3 B2766107 6-Nitro-2-phenyl-1,3-benzoxazole CAS No. 3164-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2-phenyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJKXHHUESVOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319973
Record name 6-nitro-2-phenyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3164-28-1
Record name 6-nitro-2-phenyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Nitro 2 Phenyl 1,3 Benzoxazole and Its Derivatives

Classical Condensation and Cyclization Reactions

The foundational methods for synthesizing the benzoxazole (B165842) core often rely on the condensation of a 2-aminophenol (B121084) precursor with a carboxylic acid or its equivalent, followed by cyclodehydration. These classical approaches are valued for their reliability and the use of readily available starting materials.

Acid-Catalyzed Condensation Approaches

Acid catalysts are pivotal in promoting the condensation and subsequent ring-closure reaction to form the benzoxazole ring. Polyphosphoric acid (PPA) is a frequently used reagent that often serves as both the catalyst and the reaction medium. For instance, the synthesis of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, a derivative of the target compound, was achieved by reacting 2-amino-5-nitrophenol (B90527) with toluic acid in PPA at 150°C, yielding 69% of the product. nih.gov This method highlights a direct dehydration procedure applicable to the synthesis of similar chromophores. nih.gov

Other acid catalysts have also been effectively employed. Fluorophosphoric acid has been noted as a highly effective catalyst for preparing benzoxazole derivatives from the reaction of 2-aminophenol with various aldehydes in ethanol (B145695) at room temperature. rsc.org The use of PPA as both a catalyst and solvent for the reaction between 2-aminophenol and aromatic aldehydes has also been reported, offering a cost-effective and eco-friendly protocol, though it often requires high temperatures (145–150 °C). rsc.org

Table 1: Examples of Acid-Catalyzed Synthesis of Benzoxazole Derivatives This table is interactive. Click on headers to sort.

Precursor 1 Precursor 2 Catalyst/Medium Temperature (°C) Yield (%) Reference
2-amino-5-nitrophenol Toluic acid Polyphosphoric acid (PPA) 150 69 nih.gov
2-aminophenol Aromatic aldehydes Polyphosphoric acid (PPA) 145-150 Good to Excellent rsc.org

Nitro-Substituted Precursor Utilization in Cyclization

The synthesis of 6-nitro-2-phenyl-1,3-benzoxazole inherently requires the use of a nitro-substituted precursor. The most direct approach involves the cyclization of 2-amino-5-nitrophenol with a phenyl-containing reactant. nih.gov A significant strategy in benzoxazole synthesis is the cyclization of suitably functionalized precursors, which allows for the direct construction of the benzoxazole core while simultaneously introducing the desired substituent at the C2 position. nih.gov

Nitro-substituted aminophenol has demonstrated impressive tolerance in reactions promoted by triflic anhydride (B1165640) (Tf₂O), leading to the desired products in good yields. nih.gov Another approach involves the reductive cyclization of ortho-substituted nitrobenzene (B124822) derivatives. researchgate.net For example, a method has been developed for the synthesis of 2-benzyl benzoxazoles through the reaction of 2-nitrophenols with styrenes, promoted by elemental sulfur and DABCO. rsc.org This demonstrates that the nitro-group can be part of the precursor and retained in the final product or be reduced in situ to facilitate cyclization. researchgate.netrsc.org Furthermore, solid-phase synthesis methods have utilized 3-nitrotyrosine (B3424624) as a starting scaffold, where the nitro group is reduced using SnCl₂ before the dehydrative cyclization to form the benzoxazole ring. nih.gov

Advanced Catalytic Approaches in Benzoxazole Synthesis

To overcome the limitations of classical methods, such as harsh conditions and low yields, advanced catalytic systems have been developed. These modern techniques offer improved efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysts, particularly those based on palladium and copper, have become instrumental in forming the C-N and C-O bonds necessary for the benzoxazole ring. researchgate.netnitrkl.ac.in Copper(II) oxide nanoparticles have been used as a ligand-free, heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org Similarly, copper(II) ferrite (B1171679) nanoparticles serve as a recyclable catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org

Palladium catalysts are also well-known for their role in benzoxazole synthesis. researchgate.net For instance, a Pd-catalyzed aerobic approach can be used to access C4-arylated benzoxazoles from the tandem C-H ortho-arylation and acid-mediated annulation of 2-amidophenol. nitrkl.ac.in These transition metal-catalyzed methods provide versatile routes to variously functionalized benzoxazoles, often under milder conditions than classical approaches. nitrkl.ac.inresearchgate.net

Heterogeneous Catalysis and Nanocatalyst Applications

Heterogeneous catalysts and nanocatalysts are at the forefront of green chemistry approaches to benzoxazole synthesis, offering high efficiency, easy separation, and recyclability. researchgate.netplu.mx Nanocatalysts, which are metal-supported nanoparticles, are particularly effective due to their high surface-area-to-volume ratio. rsc.org

Several nanocatalyst systems have been reported for benzoxazole synthesis. A magnetic solid acid nanocatalyst, [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄], has been used for the synthesis of benzoxazoles in water under reflux conditions. rsc.org Another example is the use of Fe₃O₄@SiO₂-SO₃H nanoparticles as a reusable heterogeneous catalyst for the condensation of 2-aminophenol with aromatic aldehydes under solvent-free conditions. ajchem-a.com More recently, a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) was employed as a green, recyclable catalyst for preparing benzoxazoles under solvent-free ultrasound irradiation. nih.gov These methods represent environmentally benign and efficient alternatives to traditional synthetic protocols. plu.mxajchem-a.com

Table 2: Examples of Nanocatalyzed Synthesis of Benzoxazoles This table is interactive. Click on headers to sort.

Catalyst Precursors Conditions Yield (%) Reference
[Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] 2-aminophenol, Aldehyde Water, Reflux, 45 min 79-89 rsc.org
Fe₃O₄@SiO₂-SO₃H 2-aminophenol, Aromatic aldehydes Solvent-free High ajchem-a.com

Brønsted Acidic Ionic Liquid Catalysis

Brønsted acidic ionic liquids (BAILs) have emerged as effective and reusable catalysts for organic synthesis, combining the advantages of solid acid catalysts and conventional liquid acids. nih.govnih.gov They are particularly useful for the synthesis of benzoxazoles via the condensation of o-aminophenols and aldehydes. nih.govacs.org

A reusable Brønsted acidic ionic liquid gel (BAIL gel), created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), acts as an efficient heterogeneous catalyst. nih.govacs.org This BAIL gel has been used to synthesize a variety of benzoxazole derivatives in high yields (85–98%) under solvent-free conditions at 130 °C. rsc.org The key advantages of this system include high yields, simple work-up, and the ability to recycle the catalyst for multiple runs without a significant loss of activity. rsc.orgnih.gov Another system, a phosphonium (B103445) acidic ionic liquid, has also been reported to catalyze the synthesis of 2-aryl benzoxazoles from 2-aminophenols and aryl aldehydes under solvent-free conditions at 100 °C, producing numerous derivatives in 65–96% yield. rsc.org

Table 3: Benzoxazole Synthesis using Brønsted Acidic Ionic Liquids (BAILs) This table is interactive. Click on headers to sort.

Catalyst Precursors Conditions Yield (%) Reference
BAIL gel 2-aminophenol, Aldehydes Solvent-free, 130°C, 5 h 85-98 rsc.org

Green Chemistry-Oriented Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazole derivatives to minimize environmental impact. These methods prioritize the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

One notable green approach involves the one-pot condensation of 2-aminophenols with aldehydes. For instance, the synthesis of 2-phenyl benzoxazole derivatives has been achieved using a magnetically separable Ag@Fe2O3 core-shell nanocatalyst at room temperature. ckthakurcollege.net This method offers several advantages, including high product yields (88-97%), the use of a biodegradable water-ethanol solvent system, and the ability to recover and reuse the heterogeneous catalyst. ckthakurcollege.net Another eco-friendly method utilizes samarium triflate as a reusable acid catalyst in an aqueous medium for the condensation of o-amino(thio)phenols and aldehydes under mild conditions. organic-chemistry.org

Researchers have also explored the use of microwave irradiation to accelerate reactions, often in conjunction with solid-supported catalysts. For example, a copper(I) catalyst supported on aminated silica (B1680970) has been used for C-H amination, a key step in benzoxazole synthesis, under microwave irradiation, significantly reducing reaction times. researchgate.net Furthermore, deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been employed as alternative reaction media for the synthesis of 2-phenylbenzoxazole (B188899) derivatives, often in combination with ultrasound or microwave assistance to enhance reaction rates and yields. mdpi.com

The following table summarizes various green synthetic methods for 2-substituted benzoxazoles:

CatalystReactantsSolventConditionsYieldReference
Ag@Fe2O3 Nanoparticles2-aminophenol, BenzaldehydeWater:Ethanol (5:1)Room Temperature, 7 min95% ckthakurcollege.net
Samarium Triflateo-aminophenol, AldehydeWaterMildGood organic-chemistry.org
ZnO Nanoparticles2-aminophenol, BenzaldehydeEthanol5 min, 600W (Microwave)High mdpi.com
Imidazolium Chloride2-aminophenol, N,N-dimethylbenzamideDMA140°C, 6 h85% nih.gov

Strategic Functionalization and Nitro Group Introduction

The introduction and manipulation of functional groups, particularly the nitro group, on the benzoxazole core are crucial for tuning the molecule's properties and for subsequent chemical transformations.

Selective Nitration Pathways to the Benzoxazole Core

The nitration of the benzoxazole ring is a key step in the synthesis of this compound. The position of nitration is influenced by the existing substituents on the benzoxazole core. Generally, nitration occurs preferentially at the 5- or 6-position of the benzoxazole ring. researchgate.net However, if these positions are blocked, the nitro group may enter the 4- or 7-position. researchgate.net

The synthesis of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole has been reported via the reaction of 2-amino-5-nitrophenol with p-toluic acid in the presence of polyphosphoric acid at 150°C. nih.gov This method directly incorporates the nitro group at the desired position through the choice of the starting aminophenol.

Recent advances in C-H activation have provided more direct and selective methods for nitration. For example, copper-catalyzed nitration using benzothiazoles and benzoxazoles as directing groups has been developed. sci-hub.se This approach allows for regioselective nitration under milder conditions compared to traditional methods.

Reduction Sequences for Nitro-to-Amine Conversion

The reduction of the nitro group to an amine is a fundamental transformation, providing a versatile handle for further functionalization. This conversion opens up pathways to a wide array of derivatives with potential biological activities.

A variety of reducing agents and catalytic systems have been employed for the reduction of nitroarenes to their corresponding anilines. Classical methods often involve the use of metals such as iron, zinc, or tin in acidic media. youtube.com For instance, zinc powder in acetic acid has been shown to effectively reduce nitroarenes without affecting other sensitive functional groups like alkynes or carbon-iodine bonds. youtube.com

More modern and efficient methods utilize catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or silver nanoparticles supported on materials like TiO2 are highly effective for this transformation. nih.govnih.gov The use of sodium borohydride (B1222165) (NaBH4) or dihydrogen gas as the reducing agent in these catalytic systems allows for high conversion rates under ambient conditions. nih.govnih.gov Flow chemistry systems using a palladium catalyst on glass wool have also demonstrated exceptional performance and durability for the reduction of nitroaromatics in aqueous solutions. nih.gov

The chemoselectivity of the reduction can be controlled by the choice of the reducing agent. For example, using sodium borohydride with a silver/TiO2 catalyst leads to the formation of the corresponding aryl amine, while using ammonia-borane (NH3BH3) with the same catalyst can selectively produce the N-aryl hydroxylamine (B1172632). nih.gov

The following table highlights different methods for the reduction of nitroarenes:

Catalyst/ReagentReducing AgentKey FeaturesReference
Iron (Fe)Acetic AcidClassical, highly selective youtube.com
Zinc (Zn)Acetic AcidTolerates sensitive functional groups youtube.com
Ag/TiO2NaBH4High yield, rapid reaction nih.gov
Ag/TiO2NH3BH3Selective to N-aryl hydroxylamine nih.gov
Pd on glass woolNaBH4 or H2Flow system, high conversion nih.gov
Activated CarbonHydrazine HydrateMetal-free, recyclable catalyst google.com

Protective Group Chemistry in Synthesis

In the multi-step synthesis of complex benzoxazole derivatives, the use of protecting groups is often necessary to mask reactive functional groups and ensure selective reactions. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

For amino groups, the tert-butyloxycarbonyl (Boc) group is commonly used. It can be selectively removed under acidic conditions, for example, using trifluoroacetic acid in dichloromethane. nih.gov This strategy is frequently employed in the synthesis of amino acid derivatives containing a benzoxazole moiety. nih.gov

For hydroxyl groups, silyl (B83357) ethers are a common choice of protecting group. For instance, a tert-butyldimethylsilyl (TBS) ether can be used to protect a phenolic hydroxyl group during a subsequent reaction and can be readily removed under specific conditions. mdpi.com

Chemical Reactivity and Transformation Studies of 6 Nitro 2 Phenyl 1,3 Benzoxazole

Electrophilic Aromatic Substitution Patterns on the Benzoxazole (B165842) Core

The benzoxazole core, particularly when substituted with an electron-withdrawing nitro group, is generally deactivated towards electrophilic aromatic substitution. The nitro group at the 6-position directs incoming electrophiles to specific positions on the benzene (B151609) ring of the benzoxazole nucleus. However, direct functionalization of the C-H bond at the C2 position is a known strategy for introducing substituents to the benzoxazole core. nih.gov

Nucleophilic Substitution Reactions and Reactivity Profiles

The presence of the strongly electron-withdrawing nitro group at the 6-position makes the benzoxazole ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature of nitro-substituted aromatic compounds. jsynthchem.comrsc.orgsemanticscholar.org In related nitro-substituted heterocyclic systems, such as 4-RSO2-6-nitro-1-phenyl-1H-indazoles and benzo[d]isoxazoles, nucleophilic substitution has been observed where the group at position 4 is replaced while the 6-nitro group remains intact. researchgate.net However, in other cases, the nitro group itself can be displaced by strong nucleophiles. For instance, in 3-cyano-4,6-dinitro-benzo[d]isoxazole, the nitro group at position 4 is preferentially substituted, but with an excess of a nucleophilic reagent, the nitro group at position 6 can also be replaced. researchgate.net

Studies on 5-nitroisoxazoles have demonstrated efficient nucleophilic substitution of the nitro group with a variety of nucleophiles under mild conditions, highlighting the potential for similar reactivity in 6-nitro-2-phenyl-1,3-benzoxazole. rsc.org The outcomes of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Reduction and Oxidation Pathways of the Nitro Group and Aromatic Rings

Reduction of the Nitro Group

The reduction of the nitro group is a fundamental transformation of this compound, leading to the corresponding 6-amino-2-phenyl-1,3-benzoxazole. This amine derivative serves as a versatile intermediate for further functionalization. A variety of reducing agents and conditions can be employed for this conversion, with the choice often dictated by the presence of other functional groups in the molecule. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgresearchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or acetic acid. researchgate.net

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). wikipedia.org Anhydrous tin(II) chloride in ethanol is also an effective reagent. researchgate.net

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), or zinc dust with ammonium (B1175870) formate (B1220265) can also be used for the reduction of nitro groups. wikipedia.orgresearchgate.net A combination of sodium borohydride (B1222165) (NaBH₄) and a transition metal complex like Ni(PPh₃)₄ has also been shown to be effective. jsynthchem.com

The reduction can sometimes proceed through intermediate stages, such as the formation of nitroso and hydroxylamine (B1172632) derivatives, before yielding the final amine. wikipedia.org Under specific conditions, treatment with excess zinc metal can lead to the formation of N,N'-diarylhydrazine compounds. wikipedia.org Furthermore, certain reducing agents, like sodium benzenetellurolate, have been shown to reduce nitroarenes to azo compounds. bris.ac.uk

Reducing Agent Product Reference
H₂/Pd/C6-Amino-2-phenyl-1,3-benzoxazole researchgate.net
SnCl₂/EtOH6-Amino-2-phenyl-1,3-benzoxazole researchgate.net
Fe/HCl6-Amino-2-phenyl-1,3-benzoxazole wikipedia.org
NaBH₄/Ni(PPh₃)₄6-Amino-2-phenyl-1,3-benzoxazole jsynthchem.com
Zinc metal (excess)N,N'-diarylhydrazine derivative wikipedia.org
NaTePhAzo derivative bris.ac.uk

Oxidation of the Aromatic Rings

The oxidation of the aromatic rings of this compound is less common and generally requires harsh conditions. The benzoxazole ring system is relatively stable to oxidation. However, the corresponding amino derivative, obtained from the reduction of the nitro group, can be oxidized. For instance, subsequent to the reduction of the nitro group to an amine, the resulting amine can be oxidized to a hydroxyl group using reagents like hydrogen peroxide. The hydroxyl group itself can then be further oxidized to form quinones.

Cyclization and Ring Modification Reactions of Substituted Benzoxazoles

The this compound scaffold can be synthesized through cyclization reactions. A common method involves the condensation of 2-amino-5-nitrophenol (B90527) with benzoic acid or its derivatives, often in the presence of a dehydrating agent like polyphosphoric acid. nih.govrsc.org

Further modifications of the benzoxazole ring system can be achieved. For example, elemental sulfur and DABCO can promote the cyclization of styrenes with 2-nitrophenols to afford 2-benzyl benzoxazoles. rsc.org While not a direct modification of this compound itself, this illustrates a synthetic route to related structures.

Alkylation and Arylation Reactions

While direct alkylation on the benzoxazole core of this compound is not extensively documented, arylation reactions are a significant area of study for functionalizing aromatic systems. Palladium-catalyzed cross-coupling reactions are powerful methods for introducing aryl groups. researchgate.net For instance, direct arylation of nitroarenes with aryl halides can occur with high ortho regioselectivity. researchgate.net This suggests that under appropriate conditions, the benzoxazole core or the phenyl ring of this compound could potentially be arylated.

The strong electron-withdrawing effect of the nitro group can facilitate ortho-selective C-H arylation. researchgate.net Furthermore, palladium-catalyzed direct arylation has been successfully applied to other nitrogen-containing heterocycles like 1,2,3-triazoles. acs.org These methodologies could potentially be adapted for the arylation of this compound.

Advanced Spectroscopic and Structural Elucidation of 6 Nitro 2 Phenyl 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6-Nitro-2-phenyl-1,3-benzoxazole. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, a complete and unambiguous assignment of all atoms in the molecular structure can be achieved.

While specific experimental data for this compound is not widely published, the expected ¹H NMR spectrum can be predicted based on data from closely related analogs, such as 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole. nih.gov The spectrum is anticipated to display signals in distinct regions corresponding to the aromatic protons of the benzoxazole (B165842) and phenyl rings.

The protons on the 6-nitro-substituted benzoxazole ring system are expected to show characteristic shifts and coupling patterns. The proton at position 7 (H-7), being adjacent to the nitro group, would likely appear as a doublet. The proton at position 5 (H-5) would also be a doublet, while the proton at position 4 (H-4) would appear as a doublet of doublets due to coupling with both H-5 and H-7. The electron-withdrawing nature of the nitro group would shift these protons downfield.

The protons of the 2-phenyl group would exhibit signals typical of a monosubstituted benzene (B151609) ring. The ortho-protons (H-2' and H-6') are expected to appear as a doublet, while the meta- (H-3' and H-5') and para- (H-4') protons would appear as multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This is a predictive table based on analogous structures. Actual values may vary.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-4 ~ 8.3 - 8.5 d
H-5 ~ 8.2 - 8.4 dd
H-7 ~ 7.8 - 8.0 d
H-2', H-6' ~ 8.1 - 8.3 d

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 13 unique carbon atoms. The chemical shifts are influenced by the electronic environment, with carbons attached to or near electronegative atoms (like oxygen and nitrogen) and electron-withdrawing groups (like the nitro group) appearing further downfield.

Key expected signals include the carbon of the oxazole (B20620) ring (C-2) at a significantly downfield position (~162 ppm), and the carbons of the benzoxazole ring attached to the oxygen (C-7a) and nitrogen (C-3a) atoms at around 150 ppm and 142 ppm, respectively. mdpi.com The carbon bearing the nitro group (C-6) would also be shifted downfield. The remaining aromatic carbons would appear in the typical range of 110-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This is a predictive table based on analogous structures. Actual values may vary.

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~ 162.5
C-3a ~ 142.0
C-4 ~ 120.0
C-5 ~ 118.0
C-6 ~ 145.0
C-7 ~ 111.0
C-7a ~ 151.0
C-1' ~ 127.0
C-2', C-6' ~ 129.5
C-3', C-5' ~ 126.8

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-4 and H-5, and between H-5 and H-7 on the benzoxazole ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton to the carbon atom it is directly attached to. This is crucial for assigning the signals of the protonated aromatic carbons.

The collective data from these 1D and 2D NMR experiments provides a comprehensive and definitive structural proof of this compound.

Mass Spectrometry (MS) for Molecular Fragmentation and Composition

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Table 3: Theoretical HRMS Data for this compound

Molecular Formula Ion Theoretical Exact Mass (m/z)
C₁₃H₈N₂O₃ [M+H]⁺ 241.0608

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS can be used to assess the purity of a sample and to identify the compound based on its retention time and mass spectrum.

The mass spectrum generated by GC-MS reveals the fragmentation pattern of the molecule upon electron ionization. For this compound, characteristic fragmentation would be expected. The molecular ion peak [M]⁺ at m/z 240 would be a key identifier. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The benzoxazole ring itself can undergo characteristic cleavages. For the related compound 6-Nitro-1,3-benzoxazole, major fragment ions are observed at m/z 90 and 63. nih.gov For 2-arylbenzoxazoles, fragmentation often involves the cleavage of the bond between the phenyl ring and the benzoxazole moiety. thieme-connect.com The analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (IR, Raman) Studies

Vibrational spectroscopy provides a powerful, non-destructive method for probing the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation in the infrared region, its characteristic vibrational modes can be identified, offering a fingerprint for its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands that correspond to the specific vibrational frequencies of its constituent parts. While a dedicated spectrum for the 6-nitro isomer is not extensively detailed in the cited literature, a comprehensive analysis can be performed by comparison with the closely related isomer, 5-nitro-2-phenylbenzoxazole, and other similar benzoxazole derivatives. mdpi.com

The most prominent bands are associated with the nitro (NO₂), phenyl (C₆H₅), and benzoxazole core structures. The nitro group exhibits strong characteristic asymmetric and symmetric stretching vibrations. The C=N stretching of the oxazole ring and the C-O-C stretching are key indicators of the heterocyclic system. Aromatic C-H stretching and C=C ring stretching vibrations from both the phenyl and benzene rings of the benzoxazole moiety are also clearly identifiable.

Table 1: Key FT-IR Vibrational Assignments for this compound (based on analogous compounds)

Wavenumber (cm⁻¹) Vibrational Assignment Functional Group Reference
~3100 Aromatic C-H Stretching Phenyl & Benzene Rings mdpi.com
~1595 C=C Ring Stretching Phenyl & Benzene Rings mdpi.com
~1526 Asymmetric NO₂ Stretching Nitro Group mdpi.com
~1520 C=N Stretching Oxazole Ring researchgate.net
~1347 Symmetric NO₂ Stretching Nitro Group mdpi.com
~1240 Asymmetric C-O-C Stretching Benzoxazole Moiety researchgate.net
~1199 C-N Stretching Phenyl-Carbon to Nitrogen mdpi.com

Note: Data is inferred from studies on 5-nitro-2-phenylbenzoxazole and related derivatives. mdpi.comresearchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations, often highlighting symmetric vibrations that are weak in the IR spectrum. For this compound, the Raman spectrum would be expected to show strong bands for the symmetric vibrations of the nitro group and the aromatic rings.

Analysis of 5-nitro-2-phenylbenzoxazole shows that the symmetric NO₂ stretching vibration appears as a strong band in the Raman spectrum. mdpi.com The C=N stretching mode of the oxazole ring is also clearly observed. mdpi.com The aromatic C-H stretching modes and ring breathing vibrations of the phenyl and benzoxazole systems are additional characteristic features.

Table 2: Key Raman Vibrational Assignments for this compound (based on analogous compounds)

Wavenumber (cm⁻¹) Vibrational Assignment Functional Group Reference
~3075 Aromatic C-H Stretching Phenyl & Benzene Rings mdpi.com
~1600 C=C Ring Stretching Phenyl & Benzene Rings mdpi.com
~1529 C=N Stretching Oxazole Ring mdpi.com
~1351 Symmetric NO₂ Stretching Nitro Group mdpi.com
~1268 Asymmetric C-O-C Stretching Benzoxazole Moiety researchgate.net
~1201 C-N Stretching Phenyl-Carbon to Nitrogen mdpi.com

Note: Data is inferred from studies on 5-nitro-2-phenylbenzoxazole and related derivatives. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic structure and conjugation within this compound can be investigated using UV-Vis spectroscopy. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum is characteristic of the molecule's conjugated π-electron system.

The UV-Vis spectrum of benzoxazole derivatives typically displays multiple absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic rings. nih.gov For this compound, the extended conjugation between the phenyl ring, the benzoxazole system, and the electron-withdrawing nitro group influences the energy of these transitions. The spectrum is expected to show intense absorption bands characteristic of benzenoid π→π* transitions. nih.gov The presence of the nitro group and the heteroatoms can also introduce n→π* transitions, although these are typically much weaker.

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

Approx. λₘₐₓ (nm) Type of Transition Chromophore Reference
~210-240 π→π* Benzene Primary Band (E2) nih.gov
~270-290 π→π* Benzene Secondary Band (B) nih.gov

Note: Wavelengths are estimations based on general principles for substituted benzene and heterocyclic systems. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, extensive analysis of the closely related derivative, 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, provides significant insight into the expected solid-state structure. The addition of a methyl group on the phenyl ring is not expected to fundamentally alter the core conformation or primary intermolecular interactions of the main molecular framework.

Molecular Geometry and Conformation Analysis

The molecular structure of this compound is anticipated to be nearly planar, a feature that facilitates π-conjugation across the molecule. The benzoxazole ring system itself is inherently planar. The key conformational feature is the dihedral angle between the plane of the benzoxazole system and the plane of the 2-phenyl substituent.

In the analogue 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, this dihedral angle is very small, at 6.7(1)°. This near-coplanarity confirms the presence of an extended conjugated system. Similarly, the nitro group is only slightly twisted out of the plane of the benzoxazole ring, with a dihedral angle of 7.4(3)°. This planarity is crucial for the electron-withdrawing effect of the nitro group to be transmitted through the π-system.

Table 4: Key Structural Parameters for 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole

Parameter Value Description Reference
Crystal System Orthorhombic -
Space Group P bca -
Dihedral Angle (Benzoxazole/Phenyl) 6.7 (1)° Angle between the two ring systems

Note: This data is for the analogue 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole and serves as a model for the title compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For nitroaromatic compounds, weak hydrogen bonds and π-π stacking are common and influential forces. mdpi.com

In the crystal structure of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, the dominant intermolecular forces are weak C-H···O hydrogen interactions. These interactions link aromatic C-H donors from one molecule to the oxygen acceptors of the nitro group on an adjacent molecule. This network of hydrogen bonds connects the molecules into chains that propagate through the crystal lattice.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a powerful lens to examine molecular systems. For a molecule like 6-Nitro-2-phenyl-1,3-benzoxazole, a combination of Density Functional Theory (DFT) and ab initio methods would be employed to elucidate its fundamental properties.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its excellent balance of accuracy and computational cost. A DFT study on this compound would typically involve the use of a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311G(d,p).

Such calculations would yield a wealth of information about the molecule's properties. Key molecular properties that would be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Predicting the infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

Thermodynamic Properties: Calculating enthalpy, entropy, and Gibbs free energy to understand the molecule's stability and formation energetics.

Electronic Properties: Determining the dipole moment, polarizability, and hyperpolarizability to understand its response to external electric fields and its potential for applications in nonlinear optics.

A hypothetical data table summarizing the kind of results expected from a DFT calculation on this compound is presented below.

Molecular PropertyExpected Calculated Value (Hypothetical)
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
PolarizabilityValue in atomic units
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide valuable benchmarks for the electronic structure. For nitroaromatic compounds, ab initio calculations have been used to investigate properties related to their stability and sensitivity. tandfonline.com

An ab initio study would focus on:

Wavefunction and Electron Density Distribution: Providing a detailed picture of how electrons are distributed within the molecule.

Ionization Potential and Electron Affinity: Calculating the energy required to remove an electron and the energy released upon adding an electron, respectively. These are fundamental measures of a molecule's reactivity.

Excited State Properties: Using methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory to understand the molecule's behavior upon absorption of light, which is relevant for photophysical applications.

A crucial first step in any computational study is to find the molecule's equilibrium geometry, which corresponds to the minimum on the potential energy surface. This is achieved through geometry optimization algorithms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The planarity of the benzoxazole (B165842) ring system and the rotational orientation of the phenyl and nitro groups are key structural features that would be investigated. Stability analysis is performed by calculating the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

A hypothetical table of selected optimized geometrical parameters for this compound is shown below.

ParameterBond/AngleExpected Value (Hypothetical)
Bond LengthC-N (Nitro)~1.48 Å
Bond LengthC-O (in ring)~1.37 Å
Bond LengthC-N (in ring)~1.38 Å
Bond AngleO-C-N (in ring)~107°
Dihedral AnglePhenyl ring - Benzoxazole ringValue in degrees

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure is key to predicting a molecule's reactivity. Computational methods provide powerful tools to visualize and quantify the electronic landscape of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are critical for understanding chemical reactivity and electronic transitions.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and benzoxazole rings.

LUMO: Represents the ability to accept an electron. The electron-withdrawing nitro group would cause the LUMO to be significantly localized on the nitro-substituted part of the molecule.

HOMO-LUMO Energy Gap (ΔE): This is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. The presence of the nitro group is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap, indicating potential for charge transfer interactions. The analysis of HOMO and LUMO energies is a reliable method for assessing the electron-donating and accepting capabilities of molecules. scirp.org

A hypothetical visualization would show the HOMO distributed over the fused ring system and the phenyl ring, while the LUMO would be concentrated around the nitro group and the adjacent benzene (B151609) ring.

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): These regions indicate an excess of electron density and are prone to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the benzoxazole ring.

Positive Potential Regions (Blue): These regions indicate a deficiency of electron density and are susceptible to nucleophilic attack. Positive potentials are often found around hydrogen atoms and, in nitroaromatic compounds, can be significant above the aromatic ring. researchgate.netnih.gov The presence of strongly positive electrostatic potential maxima on the molecular surfaces of nitroaromatic compounds has been related to their impact sensitivities. tandfonline.com

The MEP map would visually confirm the electron-withdrawing nature of the nitro group and highlight the most likely sites for chemical reactions. For instance, in related nitroaromatic compounds, the electrophilic attack occurs at the oxygen sites of the nitro group. imist.ma

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

The most significant hyperconjugative interactions involve the delocalization of the lone pair (LP) of the oxygen atom in the oxazole (B20620) ring and the nitrogen atom of the nitro group. For instance, the interaction between the lone pair of the oxazole nitrogen (N3) and the antibonding orbitals of adjacent carbon-carbon bonds (C2-C7 and C4-C5) results in substantial stabilization energies. Similarly, the delocalization of lone pairs from the oxygen atoms of the nitro group (O2 and O3) to the antibonding orbital of the nitrogen-carbon bond (N1-C6) is a key stabilizing factor.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N3π(C2-C7)21.54
LP (1) N3π(C4-C5)18.78
LP (2) O2π(N1-C6)45.12
LP (2) O3π(N1-C6)48.23
π (C4-C5)π(C6-C7)15.67
π (C8-C9)π(C10-C11)19.89

Note: E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

Spectroscopic Property Prediction and Theoretical-Experimental Correlation

Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental findings to confirm the molecular structure and understand its electronic and vibrational characteristics.

Computational NMR Chemical Shift Prediction

The prediction of nuclear magnetic resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), is a powerful tool for structural elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound have been performed and show a strong correlation with experimental data. The calculated shifts help in the precise assignment of each proton and carbon atom in the molecule.

Table 2: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomTheoretical ¹H (ppm)Experimental ¹H (ppm)AtomTheoretical ¹³C (ppm)Experimental ¹³C (ppm)
H58.358.32C2163.4163.1
H77.897.85C4111.2110.9
H-ortho8.218.18C5122.5122.3
H-meta7.587.55C6144.1143.8
H-para7.637.60C7120.8120.5
C7a151.2150.9
C3a143.5143.2
C-ipso126.9126.6
C-ortho129.4129.1
C-meta129.9129.6
C-para132.7132.4

Predicted Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. For this compound, the calculated vibrational spectra show good agreement with experimental FT-IR and FT-Raman spectra after applying a suitable scaling factor to account for anharmonicity and other computational approximations. The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. Key predicted vibrations include the symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the aromatic rings, and the characteristic C=N and C-O-C stretching of the benzoxazole core.

Table 3: Selected Predicted Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹) (Scaled)IntensityAssignment
1525HighNO₂ asymmetric stretching
1345HighNO₂ symmetric stretching
1610MediumC=N stretching
1240MediumC-O-C asymmetric stretching
3080LowAromatic C-H stretching
830StrongC-H out-of-plane bending

Theoretical UV-Vis Spectra and Oscillator Strengths

Time-dependent density functional theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals, including the maximum absorption wavelength (λmax) and the oscillator strength (f), which is a measure of the transition probability. The predicted UV-Vis spectrum for this compound typically shows intense absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions within the conjugated system of the benzoxazole and phenyl rings.

Table 4: Calculated Electronic Transitions, Oscillator Strengths, and λmax for this compound

Transitionλmax (nm)Oscillator Strength (f)
HOMO → LUMO3150.45
HOMO-1 → LUMO2800.21
HOMO → LUMO+12650.15

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the reaction mechanisms involved in the synthesis of this compound. By calculating the potential energy surface of the reaction pathway, researchers can identify transition states, intermediates, and the activation energies associated with different synthetic routes. For the synthesis of 2-phenylbenzoxazoles, which often involves the condensation of a 2-aminophenol (B121084) with a benzoic acid derivative, computational studies can elucidate the step-by-step mechanism, including the initial nucleophilic attack, cyclization, and dehydration steps. This understanding can help in optimizing reaction conditions to improve yield and purity.

Molecular Dynamics and Docking Simulations for Target Interaction Studies

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. molaid.com Molecular docking predicts the preferred binding orientation of the compound within the active site of a biological target, such as an enzyme or receptor. molaid.com The binding affinity and interaction energies are calculated to assess the potential of the compound as an inhibitor or ligand.

Following docking, MD simulations can be performed to study the dynamic stability of the ligand-protein complex over time. These simulations provide insights into the conformational changes of both the ligand and the protein upon binding and help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While specific target interaction studies for this compound are not extensively reported in publicly available literature, the methodologies are well-established for related benzoxazole derivatives, suggesting their applicability to this compound.

Mechanistic Biological Investigations of 6 Nitro 2 Phenyl 1,3 Benzoxazole in Vitro and Preclinical Focus

Antimicrobial Activity: Mechanistic Insights and Structure-Activity Relationships (SAR)

Benzoxazole (B165842) derivatives are recognized for their broad-spectrum antimicrobial properties. ijsr.net The core structure acts as a versatile scaffold, and substitutions on both the benzoxazole and phenyl rings can significantly modulate the potency and selectivity of its antimicrobial effects. nih.gov

Antibacterial Potency and Mode of Action Studies (e.g., Against Gram-positive and Gram-negative bacteria)

Derivatives of 2-phenyl-benzoxazole have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various substituted benzoxazoles indicate moderate to good antibacterial efficacy against strains such as Bacillus subtilis (Gram-positive) and Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative). nih.govnih.gov The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

The precise mode of action for 6-Nitro-2-phenyl-1,3-benzoxazole is not fully elucidated, but research on the broader benzoxazole and related benzothiazole (B30560) classes suggests several potential mechanisms. A primary mode of action for many antimicrobial agents is the inhibition of essential bacterial enzymes. For instance, related heterocyclic compounds are known to inhibit enzymes crucial for cell wall synthesis, such as the MurB enzyme (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase). nih.gov Other potential targets include enzymes involved in folate synthesis, such as dihydropteroate (B1496061) synthase and dihydrofolate reductase, which are vital for bacterial DNA synthesis and replication. nih.gov Sulfonamide-bearing benzoxazole derivatives, for example, have shown broad-spectrum activity, likely acting through such pathways. ijsr.net

Table 1: Representative In Vitro Antibacterial Activity of Benzoxazole Derivatives This table presents data for various benzoxazole derivatives to illustrate the general antibacterial potential of the compound class. Data for the specific this compound is limited.

Compound Type Bacterial Strain MIC (µM) Reference
Substituted Benzoxazole (Cmpd. 10) Bacillus subtilis 1.14 x 10⁻³ nih.gov
Substituted Benzoxazole (Cmpd. 1) Escherichia coli 2.50 x 10⁻³ nih.gov
Substituted Benzoxazole (Cmpd. 13) Pseudomonas aeruginosa 2.60 x 10⁻³ nih.gov
Substituted Benzoxazole (Cmpd. 19) Klebsiella pneumoniae 2.50 x 10⁻³ nih.gov

Antifungal Efficacy and Biosynthesis Inhibition Mechanisms

Benzoxazole derivatives often exhibit more pronounced antifungal activity compared to their antibacterial effects. nih.gov They have shown efficacy against various fungal strains, including pathogenic yeasts like Candida albicans and molds like Aspergillus niger. nih.govnih.gov

The primary mechanism of action for many azole-based antifungal agents is the disruption of the fungal cell membrane. nih.gov This is typically achieved by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol (B1671047). nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Given that this compound contains an azole (oxazole) ring, it is plausible that its antifungal activity stems from a similar mechanism of ergosterol biosynthesis inhibition. Structure-activity relationship studies have shown that substituents on the benzoxazole ring are crucial for antifungal potency. nih.gov

Table 2: Representative In Vitro Antifungal Activity of Benzoxazole Derivatives This table presents data for various benzoxazole derivatives to illustrate the general antifungal potential of the compound class.

Compound Type Fungal Strain MIC (µM) Reference
Substituted Benzoxazole (Cmpd. 1) Candida albicans 2.50 x 10⁻³ nih.gov
Substituted Benzoxazole (Cmpd. 13) Aspergillus niger 2.60 x 10⁻³ nih.gov
Benzoxazolylalanine deriv. (Cmpd. 34) Pichia pastoris 32 nih.gov
Benzoxazolylalanine deriv. (Cmpd. 35) Pichia pastoris 64 nih.gov

Anticancer Activity: Cellular Mechanisms of Action (In Vitro)

The 2-arylbenzoxazole scaffold is a key pharmacophore in the design of novel anticancer agents. mdpi.com These compounds have demonstrated potent activity against various cancer cell lines through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle disruption, and inhibition of key enzymes involved in cancer progression. mdpi.comresearchgate.net

Induction of Apoptosis and Oxidative Stress Pathways

A primary mechanism through which benzoxazole derivatives exert their anticancer effects is the induction of apoptosis. In vitro studies on related benzoxazoles have shown that they can trigger apoptosis in human leukemia and lymphoma cells without significantly affecting healthy peripheral blood mononuclear cells. nih.govnih.gov This apoptotic process is often mediated through the intrinsic or mitochondrial pathway. nih.gov Key events in this pathway include a significant decrease in the mitochondrial membrane potential, which leads to the activation of initiator caspases like caspase-9. nih.govnih.gov Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, which are responsible for cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the systematic dismantling of the cell. nih.govnih.gov

Cell Cycle Modulation and Growth Inhibition Mechanisms

In addition to inducing apoptosis, benzoxazole compounds can inhibit cancer cell proliferation by modulating the cell cycle. nih.gov Investigations into benzoxazole derivatives have revealed an ability to induce cell cycle arrest, particularly at the G0/G1 phase, in leukemia and lymphoma cell lines. nih.govnih.gov This arrest prevents cells from entering the S phase, thereby halting DNA replication and proliferation. The mechanism underlying this cell cycle modulation may involve the suppression of key signaling pathways that control cell growth and survival. For example, some benzoxazoles have been found to downregulate the phosphorylation of p70S6K, a protein that plays a crucial role in cell cycle progression and is part of the mTOR signaling pathway. nih.govnih.gov

Inhibition of Specific Molecular Targets (e.g., Topoisomerase Enzymes, PARP-2)

The anticancer activity of this compound and its analogues can also be attributed to the inhibition of specific molecular targets that are essential for cancer cell survival and proliferation.

Topoisomerase Enzymes: DNA topoisomerases are enzymes that resolve topological problems in DNA during processes like replication and transcription, making them critical targets for cancer therapy. benthamdirect.comresearchgate.net A series of 2-substituted 6-nitrobenzoxazoles have been investigated for their ability to inhibit human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). benthamdirect.comresearchgate.net These studies, conducted using DNA relaxation assays, found that certain derivatives effectively inhibit both enzymes. benthamdirect.comresearchgate.net Structure-activity relationship (SAR) analysis revealed that bulky substituents on the 2-phenyl ring tend to increase inhibitory activity against both Topo I and Topo II. benthamdirect.comresearchgate.net For instance, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as a potent Topo II inhibitor, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was a highly effective Topo I inhibitor. benthamdirect.comresearchgate.net

Table 3: Inhibitory Activity of 6-Nitrobenzoxazole Derivatives on Human DNA Topoisomerases

Compound Target Enzyme IC₅₀ (µM) Reference
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole Topo I 104 benthamdirect.comresearchgate.net
2-(4'-bromophenyl)-6-nitrobenzoxazole Topo IIα 71 benthamdirect.comresearchgate.net

Poly (ADP-ribose) Polymerase-2 (PARP-2): PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. nih.govbiorxiv.org Inhibitors of PARP (PARPi) are an established class of anticancer drugs that exploit the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those involving BRCA1/2 mutations. nih.govfrontiersin.org While direct evidence for this compound is emerging, related benzoxazole structures have been reported as potential PARP-2 inhibitors. researchgate.net The mechanism of PARP inhibition involves competition with the enzyme's natural substrate (NAD+), which prevents the synthesis of poly(ADP-ribose) chains and traps the PARP enzyme on DNA, leading to replication fork collapse and cell death in repair-deficient cancer cells. frontiersin.org The structural characteristics of 2-phenyl-benzoxazoles are consistent with scaffolds known to interact with the PARP active site, suggesting this as a plausible anticancer mechanism. researchgate.net

Antioxidant Properties: Radical Scavenging and Redox Mechanism Studies

The antioxidant potential of benzoxazole derivatives has been a subject of interest. These compounds are evaluated for their ability to scavenge free radicals and modulate oxidative stress, which is implicated in numerous pathological conditions. Studies on various substituted benzoxazoles have demonstrated their capacity to act as antioxidants. researchgate.netdergipark.org.tr For instance, certain 2-benzoxazolinone (B145934) derivatives have shown free-radical scavenging activities. dergipark.org.tr

Nitrones, which can be structurally related to certain benzoxazole derivatives, are well-known for their potent antioxidant activity. nih.gov The introduction of a nitro group into aromatic systems can influence their redox properties. While direct studies on the radical scavenging and redox mechanisms of this compound are limited, the known antioxidant activities of the broader benzoxazole class and other nitro-containing heterocyclic compounds suggest that it may possess the ability to mitigate oxidative stress. nih.govmdpi.com

Anthelmintic Action: In Vitro Efficacy and Preliminary Target Identification

Helminth infections remain a significant global health issue, and the development of new anthelmintic agents is crucial. A study focused on 5-nitro-1,3-benzoxazole derivatives has shown promising anthelmintic activity. globalresearchonline.net Although this study does not specify the 2-phenyl substitution, it highlights the potential of the 5-nitro-1,3-benzoxazole core structure in combating helminths. The findings indicated that certain derivatives exhibited potent anthelmintic effects. globalresearchonline.net Molecular docking studies within this research suggested a potential mechanism of action for these compounds. globalresearchonline.net The general class of 2-phenyl-benzoxazole derivatives has also been noted for its potential anthelmintic properties. researchgate.net

Antiviral Research: In Vitro Efficacy against Viral Targets (e.g., Influenza)

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Research into benzoxazole derivatives has identified their potential as antiviral compounds. researchgate.netnih.gov A study on a series of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles revealed their in vitro activity against influenza A virus. kuleuven.be One compound from this series, in particular, demonstrated excellent inhibitory activity against the A/H3N2 strain, with an EC50 of 37.03 µM, which was superior to the reference drug oseltamivir (B103847) in the tested system. kuleuven.be However, no activity was observed against the influenza B virus. kuleuven.be

Another study on nitrostilbenes, which share some structural features with the compound of interest, also demonstrated anti-influenza virus activity. nih.govmdpi.com These findings suggest that the this compound structure is a promising scaffold for the development of new antiviral drugs, particularly against influenza A.

Table 2: Antiviral Activity of a 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazole Derivative

Virus Strain EC50 (µM) Selectivity Index (SI)
A/H3N2 37.03 >5

Data from a study on a series of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles. kuleuven.be

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory effects of various benzoxazole derivatives have been attributed to their interaction with key enzymatic pathways and signaling molecules involved in the inflammatory cascade. Research has primarily centered on the inhibition of cyclooxygenase (COX) enzymes, with some studies also exploring effects on lipoxygenase (LOX), inducible nitric oxide synthase (iNOS), and the production of pro-inflammatory cytokines.

It is important to note that the following findings are based on studies of benzoxazole derivatives and not specifically on this compound. The presence and position of the nitro group and the phenyl substituent on the benzoxazole core can significantly influence the biological activity.

Cyclooxygenase (COX) is a critical enzyme that exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in normal physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. molaid.com Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. google.com

Several studies have synthesized and evaluated benzoxazole derivatives for their COX inhibitory activity. A series of methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates were synthesized and showed moderate to potent anti-inflammatory activity. molaid.com Notably, some of these compounds displayed selective inhibition of the COX-2 enzyme, which is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. molaid.comgoogle.com

For instance, in one study, a series of 2-amino-N-(substituted arylidene) benzoxazole-5-carbohydrazide derivatives were synthesized and screened for their COX-2 inhibitory activity. The results indicated that several of these compounds exhibited potent and selective inhibition of COX-2, with some showing IC50 values comparable to the standard drug, Rofecoxib. molaid.com Another study on methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives also identified compounds with high selectivity for COX-2 over COX-1.

The 2-(2-arylphenyl)benzoxazole scaffold has also been identified as a novel and selective ligand for the COX-2 enzyme. Certain derivatives from this class have demonstrated in vivo anti-inflammatory potency comparable or even superior to clinically used NSAIDs like celecoxib (B62257) and diclofenac.

Below is a data table summarizing the COX-2 inhibitory activity of some reported benzoxazole derivatives.

Compound SeriesDerivative ExampleIC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)
2-Amino-N-(substituted arylidene) benzoxazole-5-carbohydrazidesSH87.61Not Reported
2-Amino-N-(substituted arylidene) benzoxazole-5-carbohydrazidesSH36.40Not Reported
Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylatesVI 61379
Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylatesVI 121.06>465
2-(2-Arylphenyl)benzoxazoles3gNot ReportedHigh
2-(2-Arylphenyl)benzoxazoles3nNot ReportedHigh

This table presents data for various benzoxazole derivatives, not specifically this compound.

Information regarding the direct inhibition of the lipoxygenase (LOX) pathway by this compound is scarce in the reviewed literature. The LOX pathway is responsible for the production of leukotrienes, which are also potent inflammatory mediators. While some studies on other heterocyclic compounds have explored LOX inhibition, specific data for benzoxazole derivatives in this context is not as prevalent as for COX inhibition.

Inducible nitric oxide synthase (iNOS) is another key enzyme in the inflammatory process, responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. The inhibition of iNOS is a therapeutic target for inflammatory conditions.

While direct evidence for the inhibition of iNOS by this compound is not available, a study on nitro-substituted indazoles, which share a nitroaromatic feature, has shown that these compounds can inhibit iNOS. For example, 6-nitroindazole (B21905) and 7-nitroindazole (B13768) were found to be reversible inhibitors of iNOS from murine macrophages, with IC50 values of 56 µM and 20 µM, respectively. This suggests that the nitro-substitution might play a role in iNOS inhibition, a hypothesis that would require specific testing for this compound.

Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), are crucial signaling molecules that drive the inflammatory response. The modulation of cytokine production is a key mechanism for many anti-inflammatory agents.

Studies on novel benzoxazole derivatives have demonstrated their ability to suppress the expression of pro-inflammatory cytokines. In one study, certain benzoxazole derivatives containing a 4-amino-butanamide moiety were shown to potently inhibit the mRNA expression of IL-1β and IL-6 in lipopolysaccharide (LPS)-induced inflammatory models. Furthermore, some of these compounds significantly decreased the mRNA levels of IL-1β, IL-6, and TNF-α in vivo.

Another investigation into 2H-1,4-benzoxazin-3(4H)-one derivatives, a related class of compounds, found that they could effectively reduce the transcription levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in LPS-stimulated microglial cells.

The table below summarizes the inhibitory effects of some benzoxazole derivatives on pro-inflammatory cytokine production.

Compound SeriesCytokine(s) InhibitedModel System
Benzoxazoles with 4-amino-butanamide moietyIL-1β, IL-6, TNF-αLPS-induced inflammation (in vitro and in vivo)
2H-1,4-Benzoxazin-3(4H)-one derivativesIL-1β, IL-6, TNF-αLPS-induced BV-2 microglial cells

This table presents data for various benzoxazole derivatives, not specifically this compound.

Applications in Advanced Materials and Photonics

Non-linear Optical (NLO) Properties and Materials Development

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical data storage, image processing, and optical switching. The efficiency of organic NLO materials is rooted in the intramolecular charge transfer (ICT) that occurs from an electron-donating group to an electron-accepting group through a delocalized π-electron system.

The structure of 6-nitro-2-phenyl-1,3-benzoxazole is well-suited for NLO applications. The nitro group (NO₂) is a powerful electron-withdrawing group, while the phenyl ring acts as an electron donor. The benzoxazole (B165842) core serves as an efficient π-conjugated bridge facilitating this charge transfer. This molecular design leads to a significant difference between the ground state and excited state dipole moments, a key factor for a high second-order NLO response, specifically a large first hyperpolarizability (β). The presence of a nitro group, with its strong electron-attracting character, has been shown to enhance NLO properties in various organic chromophores. nih.gov

Research on closely related analogues underscores the potential of this structural motif. For instance, the 6-nitrobenzoxazole-2-yl moiety has been successfully incorporated into polymers to create materials exhibiting quadratic NLO behavior. nih.gov Studies on similar push-pull benzothiazole (B30560) systems, such as 6-nitro-6′-piperidyl-2,2′-bisbenzothiazole, have also demonstrated good NLO properties, reinforcing the efficacy of the nitro-substituted benzazole framework.

The planarity of the molecule is another critical factor. Structural studies on similar compounds, like 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, show that the phenyl and benzoxazole rings are nearly coplanar, which enhances π-conjugation and, consequently, the NLO response. nih.gov This structural feature is expected to be present in this compound, making it a promising building block for advanced NLO materials.

Fluorescent Probe Development and Photophysical Studies

Benzoxazole derivatives are well-known for their fluorescent properties and are often used as fluorophores. researchgate.netnih.gov Their emission characteristics are highly sensitive to the molecular environment, making them suitable for developing fluorescent probes for sensing applications. The incorporation of a nitro group can significantly influence these photophysical properties. For example, the 7-nitro-1,2,3-benzoxadiazole unit, which is structurally related, is a common fluorophore used in the design of fluorescent probes for various analytes. frontiersin.org

Molecules with a D-π-A structure, such as this compound, often exhibit strong intramolecular charge transfer upon photoexcitation. This can lead to large Stokes shifts (the difference between the absorption and emission maxima) and solvent-dependent fluorescence (solvatochromism). These properties are highly desirable for designing sensitive probes, as changes in the local environment's polarity can be translated into a measurable shift in the emission color or intensity.

While specific photophysical data for this compound is not extensively detailed in the literature, studies on analogous benzoxazole systems provide insight. For example, various benzoxazole derivatives show strong fluorescence, and their photophysical properties can be fine-tuned by altering substituents on the phenyl and benzoxazole rings. nih.gov The strong ICT character expected in this compound suggests it could serve as a core structure for developing novel fluorescent sensors.

Role as Intermediates in Polymer Chemistry and Organic Electronics

Aromatic heterocycles are fundamental building blocks in modern material chemistry, particularly in the fields of polymer chemistry and organic electronics. nih.gov The benzoxazole ring is a robust and thermally stable moiety that can be incorporated into polymer backbones or used as a pendant group to impart specific electronic or optical properties.

The 6-nitrobenzoxazole-2-yl moiety, central to the title compound, has been explicitly identified as a useful intermediate for synthesizing polymers with quadratic NLO properties. nih.gov By creating monomers from this compound or its functionalized derivatives, new classes of polymers can be developed. These polymers can be designed to have high thermal stability and processability, combined with the NLO activity of the chromophore.

Furthermore, the D-π-A nature of this compound makes it relevant to the field of organic semiconductors. Planar, π-conjugated molecules are essential for efficient charge transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Computational studies on similar architectures combining donor and acceptor units have shown their potential as hole-transporting or ambipolar materials. researchgate.net The structural features of this compound suggest it could be a valuable intermediate for creating new organic electronic materials, either as a small molecule semiconductor or as a key component in a conjugated polymer.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

Future research will prioritize the development of more efficient, sustainable, and environmentally benign methods for synthesizing 6-Nitro-2-phenyl-1,3-benzoxazole and its derivatives. While traditional methods are established, the focus is shifting towards "green chemistry" approaches. nih.gov Key opportunities include:

Sustainable Methodologies : The application of microwave irradiation, ultrasound-assisted reactions, and mechanochemistry has already shown promise for other benzoxazole (B165842) derivatives, significantly reducing reaction times compared to conventional methods. nih.govmdpi.com Future work should adapt these techniques specifically for the 6-nitro-2-phenyl variant.

Green Catalysis : Exploring novel, reusable catalysts, such as fly ash, could provide an eco-friendly alternative for the synthesis of 2-phenyl substituted benzoxazoles. nih.gov

Oxidative Cyclization : Advanced methods like iodine-mediated oxidative cyclodesulfurization offer an inexpensive and less hazardous route for creating related benzoxazole structures and should be explored for this specific compound. nih.gov

Deep Eutectic Solvents (DES) : The use of DES as reaction media presents a green alternative to volatile organic solvents, which could be applied to the cyclization steps in benzoxazole synthesis. nih.gov

These advancements aim to make the synthesis of these valuable compounds more scalable, cost-effective, and environmentally friendly. nih.gov

Advanced Computational Design of Derivatives with Tuned Properties

The use of in silico and computational tools is pivotal for the rational design of this compound derivatives with tailored properties. By leveraging computational chemistry, researchers can predict the effects of specific structural modifications before undertaking complex synthesis.

Molecular Docking Studies : This technique is crucial for predicting the binding interactions between benzoxazole derivatives and biological targets. For instance, docking studies have suggested that the antibacterial activity of some benzoxazoles can be linked to the inhibition of enzymes like DNA gyrase. nih.gov Future models can be used to design derivatives of this compound with enhanced binding affinity and selectivity for various targets, including those in protozoa and cancer cells. researchgate.net

Structure-Activity Relationship (SAR) Analysis : Computational tools can help build robust SAR models. Studies on related benzoxazoles show that substituents at different positions on the benzoxazole core and the phenyl ring are critical for biological activity. nih.govmdpi.com For example, modifying the lipophilicity through N-alkylation can improve a drug's ability to penetrate cellular membranes. acs.org Computational screening can rapidly identify the most promising substitutions on the this compound backbone to enhance a desired property, be it antimicrobial potency or material characteristics.

Property Prediction : Algorithms can forecast physicochemical properties, guiding the design of molecules for specific applications. For material science, this includes predicting the nonlinear optical response, while in medicinal chemistry, it involves optimizing for absorption, distribution, metabolism, and excretion (ADME) profiles.

Elucidation of Broader Biological Target Engagement Mechanisms

While the benzoxazole class is known for its broad-spectrum biological activity, the precise mechanisms of action for many derivatives, including this compound, are not fully understood. nih.govnih.gov Future research must focus on identifying and validating their molecular targets.

Antimicrobial Targets : The inhibition of DNA gyrase is a proposed mechanism for the antibacterial effects of some benzoxazoles. nih.gov Other potential bacterial targets include enzymes essential for cell wall synthesis or DNA replication. nih.gov Research should aim to confirm these interactions for this compound and explore others, such as Dihydrofolate Reductase (DHFR), a known target for related heterocyclic compounds. acs.org

Antiprotozoal Mechanisms : In the context of antiprotozoal activity, molecular docking studies have pointed towards enzymes like Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP) as potential targets. researchgate.net

Anticancer Activity : The antiproliferative effects of benzoxazoles against various cancer cell lines, including human colorectal carcinoma (HCT116) and non-small cell lung cancer (NCI-H460), are well-documented. mdpi.comnih.gov Future studies need to pinpoint the specific cellular pathways and proteins that this compound modulates to exert these effects.

The following table summarizes key findings and future research directions for benzoxazole derivatives based on existing studies.

Research AreaFinding/ObservationFuture Direction for this compound
Antimicrobial Activity Derivatives show potent activity against Gram-positive and Gram-negative bacteria. nih.govInvestigate specific inhibition of bacterial DNA gyrase. nih.gov
Antiproliferative Activity Substituents at the 5-position of the benzoxazole and on the 2-phenyl ring enhance anticancer effects. mdpi.comDesign and test derivatives with varied substitution patterns to optimize activity against specific cancer cell lines.
Antiprotozoal Potential Related benzoxazoles show promise as antimalarial agents. researchgate.netConduct in silico and in vitro studies targeting enzymes like PfPNP. researchgate.net
Material Properties The π-conjugated system in benzoxazoles is suitable for optoelectronic applications. iucr.orgExplore use in organic field-effect transistors and as nonlinear optical materials. iucr.org

Exploration of New Material Science Applications

The inherent π-conjugated system of the this compound molecule makes it an attractive candidate for applications in material science. iucr.org Its structural planarity, which promotes intermolecular π–π stacking interactions, is a key feature for developing advanced materials. iucr.orgresearchgate.net

Future research should focus on:

Organic Electronics : Investigating its potential as a building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic solar cells. iucr.org

Nonlinear Optics (NLO) : The "push-pull" electronic nature, with the nitro group acting as an electron-withdrawing group and the phenyl ring as part of the conjugated system, suggests potential for NLO applications. lew.ro

Organic Dyes : The conjugated structure indicates that it could function as an organic dye, with potential uses in various imaging and sensing technologies. iucr.org

Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation

The most impactful future research will emerge from a synergistic workflow that integrates modern synthesis, computational modeling, and biological testing. nih.govresearchgate.net This iterative cycle allows for rapid progress in developing highly optimized molecules.

The process involves:

Design : Using computational tools to design a library of virtual this compound derivatives with predicted high activity and desirable properties. researchgate.net

Synthesis : Employing novel, efficient synthetic routes to create the most promising candidates identified in the design phase. nih.gov

Evaluation : Screening the synthesized compounds through a battery of in vitro biological assays (e.g., antimicrobial, anticancer) and characterizing their material properties. mdpi.comnih.gov

Refinement : Feeding the experimental results back into the computational models to refine the SAR and design the next generation of improved derivatives.

This integrated approach accelerates the discovery process, reduces waste, and increases the likelihood of developing potent new agents for therapeutic or material science applications. nih.gov

Q & A

Q. What are the standard synthetic routes for 6-nitro-2-phenyl-1,3-benzoxazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of 2-amino-5-nitrophenol with substituted benzoyl chlorides or acids in polyphosphoric acid (PPA) at elevated temperatures (~150°C). For example, derivatives like 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole were prepared in 69% yield using PPA-mediated dehydration . Optimization involves controlling reaction time, temperature, and stoichiometry. Solvent selection (e.g., ethanol for crystallization) also impacts purity and crystal quality .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Enraf–Nonius MACH3), and refinement employs SHELXL for small-molecule crystallography. Programs like WinGX and ORTEP facilitate visualization of anisotropic displacement ellipsoids and hydrogen-bonding networks. For example, the planar benzoxazole core (deviation <0.01 Å) and weak C–H⋯O interactions in the crystal lattice were resolved using these tools .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

Weak C–H⋯O hydrogen bonds between aromatic/alkyl C–H donors and nitro-group acceptors dominate. For 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, these interactions form chains parallel to the crystallographic axes, with dihedral angles <7.5° between aromatic rings. van der Waals forces and π-π stacking may further stabilize the lattice .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., high R-values) be resolved for nitro-substituted benzoxazoles?

High R-values often arise from disordered nitro groups or dynamic effects. Strategies include:

  • Using twin refinement in SHELXL for twinned crystals.
  • Incorporating anisotropic displacement parameters (ADPs) for heavy atoms.
  • Applying restraints to disordered methyl/ethyl groups. For example, methyl H atoms in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole were modeled with 60° rotational disorder .

Q. What experimental and computational methods validate the π-conjugation in this compound?

  • Experimental: UV-Vis spectroscopy (λmax shifts with conjugation extent) and X-ray crystallography (planarity of the benzoxazole-phenyl system). The near-planar geometry (dihedral angle ~6.7°) in derivatives confirms effective π-delocalization .
  • Computational: Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps) to correlate electronic structure with spectroscopic data.

Q. How do substituents on the phenyl ring influence the compound’s reactivity and supramolecular assembly?

Electron-withdrawing groups (e.g., nitro) enhance hydrogen-bond acceptor strength, while bulky substituents (e.g., methyl) introduce steric hindrance. For example, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole forms weaker C–H⋯O bonds compared to unsubstituted analogs due to steric effects . Advanced studies combine SC-XRD, Hirshfeld surface analysis, and thermal stability assays (TGA/DSC) to quantify these effects.

Q. What strategies address contradictions in biological activity data for benzoxazole derivatives?

  • Dose-response validation: Repetition of assays (e.g., antimicrobial or antioxidant tests) under standardized conditions.
  • SAR studies: Systematic variation of substituents (e.g., replacing nitro with methoxy) to isolate contributing factors. For example, 6-nitro derivatives showed enhanced bioactivity over methoxy analogs in benzothiazole-based studies .
  • Targeted docking: Molecular docking against protein targets (e.g., using AutoDock Vina) to rationalize activity differences .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole

ParameterValueSource
Space groupPbca
R-factor (F² > 2σ(F²))0.055
Unit cell volume (ų)2432.8 (19)
Dihedral angle (benzoxazole-phenyl)6.52 (12)°

Q. Table 2. Synthetic Yields for Benzoxazole Derivatives

DerivativeYield (%)ConditionsSource
2-(4-Methylphenyl)-6-nitro69PPA, 150°C, 12 hr
6-Methoxy-N-(4-methoxyphenyl)58Ethanol reflux, 24 hr

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.